N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 4-(trifluoromethyl)benzoyl chloride in the presence of a suitable base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1H-pyrazol-5-yl)nicotinamide derivatives: These compounds share a similar pyrazole core structure and exhibit comparable biological activities.
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with similar synthetic routes and applications.
Uniqueness
N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in various applications .
Properties
Molecular Formula |
C13H11F3N4O2 |
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Molecular Weight |
312.25 g/mol |
IUPAC Name |
N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C13H11F3N4O2/c1-7-6-10(20-19-7)17-12(22)18-11(21)8-2-4-9(5-3-8)13(14,15)16/h2-6H,1H3,(H3,17,18,19,20,21,22) |
InChI Key |
XPNYHNOTNGXOQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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